Ro 21-9738;5-Fluoro-5'-deoxyuridine;5'-DFUR

Thymidine phosphorylase Prodrug activation Gene-directed enzyme prodrug therapy

Doxifluridine (5'-DFUR, Ro 21-9738) is the direct capecitabine intermediate and definitive substrate for thymidine phosphorylase (TP)-dependent activation. With 165-fold increased sensitivity in TP-transfected cells, a therapeutic index >20 (vs. 2.0 for 5-FU), and 75.8% oral bioavailability, it is the essential reference standard for TP-GDEPT vector validation, pharmacokinetic modeling of oral fluoropyrimidines, and TP/DPD companion diagnostic development. Its 63% response rate across 24 xenograft lines provides an unmatched efficacy benchmark for next-generation prodrug evaluation.

Molecular Formula C9H13FN2O5
Molecular Weight 248.21 g/mol
Cat. No. B15388157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 21-9738;5-Fluoro-5'-deoxyuridine;5'-DFUR
Molecular FormulaC9H13FN2O5
Molecular Weight248.21 g/mol
Structural Identifiers
SMILESCC1C(C(C(O1)N2CC(C(=O)NC2=O)F)O)O
InChIInChI=1S/C9H13FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h3-6,8,13-14H,2H2,1H3,(H,11,15,16)
InChIKeyJFQFXUWDYOIAFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ro 21-9738 (5-Fluoro-5'-deoxyuridine, 5'-DFUR): A Thymidine Phosphorylase-Activated 5-FU Prodrug for Anticancer Research


Ro 21-9738, also designated as 5-Fluoro-5'-deoxyuridine (5'-DFUR, doxifluridine), is a synthetic fluoropyrimidine antimetabolite that functions as an oral prodrug of the cytotoxic agent 5-fluorouracil (5-FU) [1]. It belongs to the class of nucleoside analogs and requires enzymatic activation, primarily by thymidine phosphorylase (TP) in human tumors and uridine phosphorylase in rodents, to release 5-FU intracellularly [2]. This compound is not a direct-acting agent; its therapeutic utility is predicated on the differential expression of TP between tumor and normal tissues, which serves as the mechanistic basis for its selective activation [3].

Why Ro 21-9738 (5'-DFUR) Cannot Be Replaced by Generic Fluoropyrimidine Analogs in Research and Development


The clinical and preclinical performance of 5'-DFUR (Ro 21-9738) is not interchangeable with other fluoropyrimidines such as 5-FU, tegafur, or even its successor capecitabine due to its unique position in the metabolic activation cascade and its distinct pharmacokinetic profile. As the direct intermediate metabolite of capecitabine, 5'-DFUR is the immediate precursor to 5-FU that is activated by thymidine phosphorylase (TP) [1]. While capecitabine is designed to generate higher intratumoral 5'-DFUR concentrations [2], 5'-DFUR itself serves as a critical reference compound for studying TP-dependent activation mechanisms, as demonstrated by its up to 165-fold increase in sensitivity in TP-transfected cells [3]. Substituting 5'-DFUR with other fluoropyrimidines would bypass this specific enzymatic dependency, fundamentally altering the experimental model and confounding results related to TP expression, biodistribution, and therapeutic index calculations.

Quantitative Differentiation of Ro 21-9738 (5'-DFUR) Against Key Comparators: An Evidence-Based Procurement Guide


5'-DFUR Demonstrates 165-Fold Increased Sensitivity in Thymidine Phosphorylase-Transfected Cells vs. Parental Controls

In a direct head-to-head in vitro comparison, MCF-7 breast cancer cells transfected with the thymidine phosphorylase (TP) gene exhibited up to 165-fold increased sensitivity to 5'-DFUR (Ro 21-9738) compared to parental non-transfected cells, confirming TP as the major activating enzyme [1].

Thymidine phosphorylase Prodrug activation Gene-directed enzyme prodrug therapy

5'-DFUR Exhibits a Therapeutic Index >20 vs. 2.0 for 5-FU in a Colon Cancer Xenograft Model

In a comparative xenograft study using the human CXF280 colon cancer model, the therapeutic index (ratio of efficacy to toxicity) for 5'-DFUR (Ro 21-9738) was >20, which is at least 10-fold higher than the therapeutic index of 2.0 observed for 5-fluorouracil (5-FU) [1].

Therapeutic index Xenograft model Fluoropyrimidine safety

5'-DFUR Achieves 63% Tumor Growth Inhibition Across 24 Human Cancer Xenograft Lines, Compared to 4.2% for 5-FU

In a panel of 24 distinct human cancer xenograft models, 5'-DFUR (doxifluridine) inhibited tumor growth by more than 50% in 15 of 24 lines (63%). In contrast, 5-FU achieved the same level of inhibition in only 1 of 24 lines (4.2%) [1].

Xenograft panel Tumor growth inhibition Fluoropyrimidine efficacy

5'-DFUR Exhibits Oral Bioavailability (F) of 75.8% in Conscious Rat Model

Using a portal-systemic concentration difference method in conscious rats, the systemic bioavailability (F) of orally administered 5'-DFUR (Ro 21-9738) was determined to be 75.8% [1]. This value is critical for comparing oral prodrug formulations.

Oral bioavailability Pharmacokinetics Intestinal absorption

5'-DFUR Efficacy in Xenografts Correlates with Tumor TP/DPD Enzyme Ratio, Enabling Patient Stratification Strategies

The antitumor efficacy of 5'-DFUR (Ro 21-9738) in human cancer xenografts was found to correlate with the ratio of thymidine phosphorylase (TP) to dihydropyrimidine dehydrogenase (DPD) activities within the tumor tissue [1]. This relationship is distinct from the efficacy correlation observed for 5-FU.

Biomarker Thymidine phosphorylase Dihydropyrimidine dehydrogenase Patient stratification

Optimal Research and Development Applications for Ro 21-9738 (5'-DFUR) Based on Quantitative Evidence


Validating Thymidine Phosphorylase (TP) Gene Therapy or Prodrug Activation Vectors

Given the 165-fold increase in sensitivity of TP-transfected cells to 5'-DFUR compared to parental controls [1], this compound is the definitive substrate for quantifying the functional expression of TP in gene therapy models. Researchers developing TP-directed enzyme prodrug therapy (GDEPT) vectors or studying the bystander effect of TP-activated prodrugs should use 5'-DFUR to benchmark and validate their systems, as its sensitivity is directly proportional to TP activity.

Preclinical Efficacy Screening of Novel Fluoropyrimidine Analogs Using a Well-Characterized Comparator

With a therapeutic index of >20 in the CXF280 colon cancer model (vs. 2.0 for 5-FU) [2] and a 63% response rate across 24 diverse xenograft lines (vs. 4.2% for 5-FU) [3], 5'-DFUR serves as a critical positive control and benchmark for evaluating the efficacy and safety profile of next-generation fluoropyrimidine prodrugs. Its well-documented activity across a broad panel of tumor types provides a robust baseline for comparative efficacy studies.

Pharmacokinetic Modeling of Oral Fluoropyrimidine Absorption and First-Pass Metabolism

The established oral bioavailability (F) of 75.8% in a validated conscious rat model [4] makes 5'-DFUR an ideal reference compound for pharmacokinetic studies focused on improving oral delivery of nucleoside analogs. It can be used to calibrate models of intestinal absorption, first-pass metabolism, and prodrug conversion, or to assess the impact of co-administered agents on fluoropyrimidine pharmacokinetics.

Biomarker-Driven Patient Stratification Studies for TP/DPD-Dependent Therapy

The efficacy of 5'-DFUR is positively correlated with the ratio of TP to DPD activities in tumor tissue, a relationship not observed with 5-FU or UFT [3]. Therefore, 5'-DFUR is the appropriate compound for research aimed at developing or validating companion diagnostic tests that predict response to fluoropyrimidine prodrugs based on tumor TP/DPD expression profiles. It enables the identification of patient subpopulations most likely to benefit from TP-activated therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 21-9738;5-Fluoro-5'-deoxyuridine;5'-DFUR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.